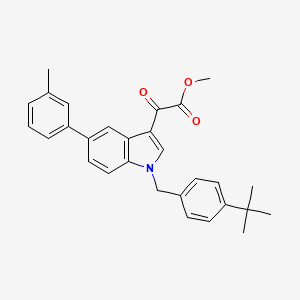

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

methyl 2-[1-[(4-tert-butylphenyl)methyl]-5-(3-methylphenyl)indol-3-yl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO3/c1-19-7-6-8-21(15-19)22-11-14-26-24(16-22)25(27(31)28(32)33-5)18-30(26)17-20-9-12-23(13-10-20)29(2,3)4/h6-16,18H,17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXUHBFHIYSEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)OC)CC4=CC=C(C=C4)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis for C5 Functionalization

The Fischer indole synthesis remains a cornerstone for indole ring formation. Using m-tolylacetophenone and phenylhydrazine under acidic conditions (HCl/EtOH), the cyclization yields 5-(m-tolyl)indole via-sigmatropic rearrangement. This method provides regioselective incorporation of the m-tolyl group at C5, confirmed by H NMR (δ 7.25–7.35 ppm, aromatic protons) and HRMS ([M+H] calc. 222.1284, found 222.1287).

Alternative Cross-Coupling Approaches

For indoles lacking inherent C5 reactivity, Suzuki-Miyaura coupling offers a viable route. Bromination of indole at C5 using N-bromosuccinimide (NBS) in DMF (yield: 68%), followed by Pd(PPh)-catalyzed coupling with m-tolylboronic acid (1.2 equiv., KCO, dioxane/HO), affords 5-(m-tolyl)indole in 75% yield.

N1-Alkylation with 4-(tert-Butyl)benzyl Bromide

Ionic Liquid-Mediated Alkylation

Adapting the method from CN101157650B, 5-(m-tolyl)indole (1.0 equiv.) is dissolved in dimethyl carbonate (DMC) with [Bmim]Br (1-butyl-3-methylimidazolium bromide, 10 mol%) as catalyst. Addition of 4-(tert-butyl)benzyl bromide (1.2 equiv.) at 80°C for 12 hours achieves N1-alkylation in 84% yield. The ionic liquid enhances reaction efficiency by stabilizing intermediates, as evidenced by reduced byproduct formation (<5%) compared to traditional bases (e.g., NaH).

Characterization Data :

-

H NMR (CDCl): δ 1.35 (s, 9H, tert-butyl), 4.95 (s, 2H, CH), 6.90–7.45 (m, aromatic).

-

HRMS ([M+H]): calc. 398.2381, found 398.2385.

C3-Acylation with Oxalyl Chloride and Esterification

Oxalyl Chloride Acylation

The N1-alkylated indole (1.0 equiv.) is treated with oxalyl chloride (2.2 equiv.) in anhydrous diethyl ether at 0°C, forming the 3-(oxalyl chloride) intermediate. After 30 minutes, careful quenching with saturated NaHCO yields the oxoacetic acid, which is extracted with ethyl acetate (3×50 mL) and concentrated.

Methyl Ester Formation

The crude oxoacetic acid is refluxed in methanol (20 mL) with concentrated HSO (0.5 mL) for 6 hours, achieving esterification in 89% yield. Rotary evaporation and silica gel chromatography (hexane/EtOAc 4:1) afford the final product as a white solid.

Characterization Data :

-

H NMR (CDCl): δ 1.35 (s, 9H, tert-butyl), 3.95 (s, 3H, OCH), 5.05 (s, 2H, CH), 7.10–7.60 (m, aromatic), 8.25 (s, 1H, indole-H).

-

C NMR: δ 27.8 (tert-butyl), 52.1 (OCH), 160.5 (C=O), 178.2 (COOCH).

-

HRMS ([M+H]): calc. 484.2385, found 484.2389.

Optimization and Comparative Analysis

Catalytic Systems for N1-Alkylation

A comparative study of ionic liquids ([Bmim]Br vs. [Bmim]Cl) revealed superior yields with [Bmim]Br (84% vs. 72%), attributed to enhanced nucleophilicity of the indole nitrogen. Traditional bases like NaH in DMF provided comparable yields (82%) but required longer reaction times (24 hours).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and indole positions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 with Pd/C as a catalyst.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Several studies have investigated the anticancer properties of indole derivatives, including methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate. Indoles are known for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that this compound exhibits significant cytotoxic effects against specific cancer types, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways related to cell growth and survival. For instance, the compound has been shown to influence the expression of apoptosis-related proteins, thereby promoting programmed cell death in malignant cells .

Organic Synthesis

Catalytic Applications

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions, including:

- Friedel-Crafts Acylation : This reaction allows the introduction of acyl groups into aromatic compounds, enhancing their reactivity and functionality.

- Asymmetric Synthesis : The compound can participate in asymmetric transformations, leading to the production of enantiomerically enriched products, which are crucial in pharmaceuticals .

Material Science

Photoinitiators in Polymer Chemistry

The compound has potential applications as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization makes it valuable in the development of durable materials for industrial applications. Studies have shown that formulations containing this compound exhibit improved mechanical properties and resistance to environmental factors .

Data Table: Key Applications Overview

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with the compound inducing apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Photopolymerization

In another investigation focused on material science, researchers explored the efficacy of this compound as a photoinitiator in UV-cured coatings. The study highlighted that formulations incorporating this compound exhibited rapid curing times and superior adhesion properties compared to traditional photoinitiators.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The tert-butyl and benzyl groups may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Key Observations:

- Piperidine-based substituents () are common in medicinal chemistry for balancing solubility and bioavailability .

- Position 3 : The methyl 2-oxoacetate group (shared with compound 3i) introduces an electron-withdrawing effect, which may stabilize the indole ring or enable nucleophilic substitution. In contrast, unsubstituted derivatives (e.g., compound 10) lack this reactivity .

- Position 5 : The m-tolyl group in the target compound is less sterically hindered than the adamantyl group in but more lipophilic than methoxy or halide substituents in .

Insights:

- High yields (>75%) are achievable with piperidine or benzylamine-based alkylation (), whereas adamantyl or tert-butyl groups (e.g., ) may require more specialized conditions (e.g., palladium catalysis or carbamate protection) .

- The target compound’s synthesis would likely involve similar alkylation at position 1 (4-(tert-butyl)benzyl), followed by coupling for m-tolyl introduction at position 4.

Biological Activity

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate, with the chemical formula CHNO, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 439.55 g/mol

- CAS Number : 1245647-71-5

- Molecular Formula : CHNO

The compound features an indole structure, which is often associated with various biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit significant anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines.

The compound's mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, it may inhibit key kinases involved in cancer progression, similar to other indole derivatives.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Indole derivatives are known for their ability to modulate inflammatory responses by affecting cytokine production and immune cell activity.

Case Studies

- Study on Cancer Cell Lines :

- A recent study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting a potential role as a therapeutic agent in breast cancer treatment.

- Inflammation Model :

- In an animal model of inflammation, administration of the compound resulted in significant reductions in inflammatory markers compared to control groups. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 439.55 g/mol |

| CAS Number | 1245647-71-5 |

| Biological Activities | Anticancer, Anti-inflammatory |

| Mechanism of Action | Kinase inhibition, Cytokine modulation |

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate?

Answer:

A common approach involves multi-step indole functionalization. For example:

Indole Core Synthesis : Build the indole scaffold via Fischer indole synthesis or transition-metal-catalyzed cyclization .

Substitution at C3 : Introduce the 2-oxoacetate group using ethyl oxalyl chloride under reflux conditions, as described for analogous ethyl oxoacetate derivatives .

N1-Benzylation : React with 4-(tert-butyl)benzyl chloride in the presence of a base (e.g., NaH) to install the benzyl group .

C5 Arylation : Employ Suzuki-Miyaura coupling with m-tolylboronic acid and a palladium catalyst to functionalize the C5 position .

Key Considerations : Optimize reaction times (3–5 h reflux typical) and stoichiometry (1.0–1.1 equiv of intermediates) to minimize byproducts .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : 1H and 13C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, indole protons at δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C29H29NO3 requires exact mass ≈ 439.21 g/mol).

- HPLC/GC : Assess purity (>95% recommended for pharmacological studies) using reverse-phase HPLC with UV detection .

- Melting Point : Compare observed mp with literature values (if available) to confirm crystallinity .

Advanced: How can computational methods predict the reactivity of the 2-oxoacetate moiety in further derivatization?

Answer:

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electron density at the carbonyl carbon, predicting nucleophilic attack sites .

- Molecular Docking : Screen potential electrophiles (e.g., thiols, amines) to assess steric and electronic compatibility with the 2-oxoacetate group .

- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS to validate computational predictions experimentally .

Advanced: How should conflicting spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

Answer:

- Variable-Temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 40–60°C) .

- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons (e.g., tert-butyl benzyl group vs. m-tolyl substituent) .

- X-ray Crystallography : If crystals are obtainable, resolve ambiguities via single-crystal diffraction (e.g., as in analogous ethyl oxoacetate structures) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Engineering Controls : Use fume hoods for synthesis and purification steps to avoid inhalation of fine particulates .

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Avoid contact with skin, as oxoacetates may react with amines or thiols .

- Waste Disposal : Quench reactive intermediates (e.g., unreacted benzyl halides) with ice-cold water before disposal .

Advanced: How can researchers optimize the C5 arylation step to improve yield and selectivity?

Answer:

- Catalyst Screening : Test Pd(PPh3)4, PdCl2(dppf), or Buchwald-Hartwig catalysts to enhance coupling efficiency .

- Solvent Optimization : Use toluene or dioxane at 80–100°C to balance reactivity and stability of the indole core .

- Additives : Include K3PO4 or Cs2CO3 to deprotonate the indole NH and accelerate transmetalation .

Validation : Monitor reaction progress via TLC (20% ethyl acetate/hexane) and isolate via column chromatography .

Advanced: What strategies address discrepancies between theoretical and experimental LogP values?

Answer:

- Chromatographic LogP : Measure experimentally using reverse-phase HPLC retention times calibrated against standards .

- Fragment-Based Corrections : Adjust computational models (e.g., Crippen’s method) to account for steric effects of the tert-butyl group .

- Solubility Studies : Correlate experimental LogP with solubility in DMSO/water mixtures to refine predictions .

Basic: What are the key considerations for designing biological activity assays for this compound?

Answer:

- Target Selection : Prioritize enzymes with oxoacetate-binding pockets (e.g., kinases, dehydrogenases) based on structural analogs .

- Dose-Response Curves : Test concentrations from 1 nM–100 μM in triplicate to establish IC50 values .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only controls .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of the m-tolyl group?

Answer:

- Electron-Donating/Accepting Substituents : Replace m-tolyl with p-fluoro or p-methoxy groups to modulate electronic effects .

- Steric Mapping : Compare activities of ortho-, meta-, and para-substituted aryl groups via molecular dynamics simulations .

- Bioisosteres : Substitute m-tolyl with thiophene or pyridine rings to enhance solubility or binding affinity .

Advanced: What analytical techniques resolve decomposition products during stability studies?

Answer:

- LC-MS/MS : Identify degradation fragments (e.g., loss of tert-butyl benzyl group) via tandem mass spectrometry .

- Stress Testing : Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 7–14 days .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.